Cas no 1849298-48-1 (2-(1,2,5-Dithiazepan-5-yl)acetamide)

2-(1,2,5-Dithiazepan-5-yl)acetamide 化学的及び物理的性質
名前と識別子
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- Z1505370510
- 1849298-48-1
- AKOS033383681
- 2-(1,2,5-dithiazepan-5-yl)acetamide
- EN300-2968671
- 2-(1,2,5-Dithiazepan-5-yl)acetamide
-
- インチ: 1S/C6H12N2OS2/c7-6(9)5-8-1-3-10-11-4-2-8/h1-5H2,(H2,7,9)
- InChIKey: LSSFXUZWNAACEY-UHFFFAOYSA-N
- ほほえんだ: S1CCN(CC(N)=O)CCS1
計算された属性
- せいみつぶんしりょう: 192.03910536g/mol
- どういたいしつりょう: 192.03910536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
2-(1,2,5-Dithiazepan-5-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2968671-0.25g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-2968671-1.0g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-2968671-0.05g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-2968671-1g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 1g |
$914.0 | 2023-11-13 | |
Enamine | EN300-2968671-2.5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-2968671-10g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 10g |
$3929.0 | 2023-11-13 | |
Enamine | EN300-2968671-0.1g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-2968671-0.5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-2968671-5g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 90% | 5g |
$2650.0 | 2023-11-13 | |
Enamine | EN300-2968671-5.0g |
2-(1,2,5-dithiazepan-5-yl)acetamide |
1849298-48-1 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 |
2-(1,2,5-Dithiazepan-5-yl)acetamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
2-(1,2,5-Dithiazepan-5-yl)acetamideに関する追加情報
Professional Introduction to 2-(1,2,5-Dithiazepan-5-yl)acetamide (CAS No. 1849298-48-1)
2-(1,2,5-Dithiazepan-5-yl)acetamide, identified by the chemical abstracts service number CAS No. 1849298-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the dithiazepine class of heterocyclic molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of 2-(1,2,5-Dithiazepan-5-yl)acetamide incorporates a fused dithiazepane ring system, which is flanked by an acetamide functional group at one position. This unique structural motif positions the compound as a promising candidate for further exploration in medicinal chemistry.
The dithiazepine scaffold is particularly intriguing due to its ability to interact with various biological targets, including enzymes and receptors. Recent studies have highlighted the potential of dithiazepines as modulators of ion channels, particularly those involved in neurological and cardiovascular functions. The presence of the acetamide moiety in 2-(1,2,5-Dithiazepan-5-yl)acetamide may contribute to its solubility and pharmacokinetic properties, making it a viable candidate for drug development.
In the context of contemporary pharmaceutical research, 2-(1,2,5-Dithiazepan-5-yl)acetamide has been investigated for its potential role in addressing neurological disorders. The dithiazepine core is known to exhibit properties that could be beneficial in conditions such as epilepsy and neurodegenerative diseases. Preliminary computational studies suggest that this compound may interact with specific amino acid transmembrane proteins, potentially leading to the development of novel therapeutic strategies.
Moreover, the synthesis of 2-(1,2,5-Dithiazepan-5-yl)acetamide presents an interesting challenge due to the complexity of the dithiazepane ring system. Advanced synthetic methodologies have been employed to construct this molecule with high precision. Techniques such as transition-metal-catalyzed coupling reactions and cycloaddition processes have been instrumental in achieving the desired structural integrity. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore its importance as a building block for more complex derivatives.
The pharmacological profile of 2-(1,2,5-Dithiazepan-5-yl)acetamide is still under active investigation. In vitro assays have demonstrated that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammation and pain modulation. These findings align with the broader therapeutic potential of dithiazepines and open up avenues for exploring its efficacy in preclinical models.
One of the most compelling aspects of studying CAS No. 1849298-48-1 is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with biological targets at an atomic level. This information is crucial for optimizing its pharmacological properties and reducing off-target effects.
The chemical stability and metabolic fate of 2-(1,2,5-Dithiazepan-5-yl)acetamide are also critical considerations in drug development. Studies have begun to explore how this compound behaves within biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters will be essential for determining its suitability for clinical translation.
Recent advancements in analytical chemistry have enabled more precise characterization of CAS No. 1849298-48-1. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These analytical methods are indispensable for ensuring that the compound meets stringent pharmaceutical standards before it can be advanced into clinical trials.
The future direction of research on 2-(1,2,5-Dithiazepan-5-yl)acetamide lies in expanding its therapeutic applications through derivative synthesis and preclinical testing. By modifying specific functional groups within its structure, scientists can fine-tune its biological activity and develop novel drug candidates with enhanced efficacy and safety profiles.
In conclusion,CAS No. 1849298-48-1 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. As research continues to uncover new insights into its pharmacological properties,this compound holds great potential for contributing to the development of innovative treatments for neurological and other diseases.
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